Chlorfenvinphos-D10 (Z/E ~ 1/2) (E Major)
Description
Historical Trajectories and Evolving Research Paradigms in Organophosphate Chemistry
The journey of organophosphorus chemistry began in the 19th century, with early milestones including the work of Lassaigne in 1820 on the interaction of alcohol and phosphoric acid and the first synthesis of an organophosphorus (OP) compound, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848. neptjournal.comresearchgate.net A pivotal moment came in 1854 when Philippe de Clermont and Wladimir P. Moshnin synthesized tetraethyl pyrophosphate (TEPP), later identified as the first OP compound with cholinesterase-inhibiting properties. researchgate.netmdpi.com The field saw significant expansion in the 1930s, driven by German chemist Gerhard Schrader and his work at IG Farben. mdpi.comresearchgate.net This era, spurred by the wider availability of fluorine for chemical synthesis, led to the development of highly toxic OP derivatives for use as chemical warfare agents, such as Tabun (1936), Sarin (1938), and Soman (1944). mdpi.comresearchgate.net
Following World War II, the focus of organophosphate research shifted towards agricultural applications. neptjournal.com The high toxicity of these compounds to insects led to their development as pesticides, intended to replace the more environmentally persistent organochlorine insecticides. mdpi.comfrontiersin.org Parathion was among the first to be commercialized, followed by others like malathion (B1675926) and chlorfenvinphos (B103538), which was introduced around 1962. neptjournal.comwikipedia.orgherts.ac.uk The research paradigm evolved from pure synthesis to understanding the mechanisms of action, metabolism, and environmental fate of these compounds. neptjournal.comfrontiersin.org Organophosphates function by inhibiting the enzyme acetylcholinesterase (AChE), leading to neurotoxicity in target organisms. herts.ac.uknih.govresearchgate.net This shared mechanism of action across insecticides and nerve agents has meant that research in both areas has often been interconnected. researchgate.netwikipedia.org
| Date | Scientist/Organization | Discovery/Development | Significance |
|---|---|---|---|
| 1820 | Lassaigne | Investigated alcohol and phosphoric acid interaction. neptjournal.com | Early foundational work in organophosphorus chemistry. |
| 1854 | de Clermont & Moschnine | Synthesis of tetraethyl pyrophosphate (TEPP). neptjournal.com | First known organophosphate cholinesterase inhibitor. neptjournal.com |
| 1930s | Willy Lange & Gerda von Krueger | Described the toxicity of monofluoroesters of phosphoric acid. mdpi.com | Reported the potent bioactivity and toxic effects of OP compounds. neptjournal.com |
| 1936-1944 | Gerhard Schrader (IG Farben) | Synthesized ~2,000 OP compounds, including Tabun, Sarin, and Soman. researchgate.netresearchgate.net | Development of nerve agents and laid the groundwork for OP insecticides. researchgate.net |
| Post-WWII | Various | Commercialization of OP pesticides like Parathion and Malathion. wikipedia.org | Widespread agricultural use as an alternative to organochlorines. mdpi.com |
| 1962 | Shell, Ciba AG, Allied Chemical | Introduction of Chlorfenvinphos. herts.ac.ukwikipedia.org | Used as a soil insecticide and for controlling pests on livestock. wikipedia.org |
Methodological Advancements in Pesticide Fate and Biotransformation Studies
Understanding the environmental fate and biotransformation of pesticides like chlorfenvinphos is crucial for assessing their environmental impact. acs.orgusda.gov Research in this area has been revolutionized by advancements in analytical chemistry. acs.orgnih.gov Early methodologies have been enhanced and, in many cases, replaced by more sensitive, selective, and efficient techniques.
Key advancements include the development and refinement of extraction techniques and analytical instrumentation. Methods such as liquid-liquid extraction (LLE), solid-liquid extraction (SLE), and solid-phase extraction (SPE) have been foundational. researchgate.net More recent innovations like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have streamlined sample preparation, particularly for complex food and environmental matrices. mdpi.com
Chromatography is the cornerstone of pesticide residue analysis. ekb.eg
Gas Chromatography (GC) is well-suited for volatile and semi-volatile compounds. When coupled with detectors like mass spectrometry (GC-MS), it provides high sensitivity and selectivity. ekb.eg
Liquid Chromatography (LC) , especially High-Performance Liquid Chromatography (HPLC), is ideal for polar and non-volatile pesticides. ekb.eg Coupling LC with tandem mass spectrometry (LC-MS/MS) has become a gold standard, offering exceptional capabilities for detecting and quantifying trace levels of pesticides and their metabolites. researchgate.netmdpi.com
The advent of High-Resolution Mass Spectrometry (HRMS) has further propelled the field, enabling the identification of unknown metabolites and transformation products by providing highly accurate mass measurements. acs.orgnih.govekb.eg These methodological advances allow researchers to conduct detailed studies on pesticide degradation pathways (including hydrolysis, photolysis, and biodegradation), mobility in soil and water, and potential for bioaccumulation. acs.orgnih.govusda.gov
| Technique | Description | Primary Application |
|---|---|---|
| QuEChERS | A streamlined sample preparation method involving extraction with a solvent and partitioning with salts, followed by dispersive solid-phase extraction (d-SPE) for cleanup. mdpi.com | Multi-residue pesticide analysis in food and environmental samples. mdpi.com |
| GC-MS | Combines Gas Chromatography for separation with Mass Spectrometry for detection and identification. ekb.eg | Analysis of volatile and semi-volatile pesticides. ekb.eg |
| LC-MS/MS | Combines High-Performance Liquid Chromatography with tandem Mass Spectrometry, providing high selectivity and sensitivity. researchgate.net | Analysis of polar, non-volatile, and thermally labile pesticides and their metabolites. ekb.eg |
| HRMS | High-Resolution Mass Spectrometry provides highly accurate mass data, enabling the identification of unknown compounds. nih.gov | Elucidation of metabolite structures and transformation products. acs.org |
Role and Research Applications of Stable Isotope-Labeled Analogs, Specifically Chlorfenvinphos-D10
Stable isotope-labeled (SIL) compounds are indispensable tools in modern chemical and environmental research. iaea.org In pesticide science, analogs labeled with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) serve critical functions. iaea.orgrsc.org Chlorfenvinphos-D10, in which ten hydrogen atoms in the ethyl groups are replaced with deuterium, is a prime example.
The primary applications of SIL analogs include:
Internal Standards: In quantitative analysis using mass spectrometry (e.g., GC-MS or LC-MS), SIL compounds like Chlorfenvinphos-D10 are used as internal standards. Because they are chemically identical to the non-labeled analyte but have a different mass, they co-elute chromatographically and experience similar ionization and matrix effects. This allows for highly accurate and precise quantification by correcting for analyte loss during sample preparation and instrumental variability. rsc.org
Tracer Studies: Labeled compounds are used to trace the movement, fate, and degradation of pesticides in complex systems such as soil, water, and biological organisms. iaea.orgnih.gov By introducing a known amount of the labeled pesticide, researchers can follow its transformation into various metabolites and degradation products, even in the presence of pre-existing contamination. iaea.org
Metabolism Studies: Isotopic labeling is crucial for elucidating metabolic pathways. wayne.edu The combination of stable isotope labeling with HRMS allows for the rapid identification of metabolites in complex biological matrices. The unique isotopic signature of the labeled fragments in the mass spectra helps to piece together the structures of new, previously unknown metabolites. wayne.edu
Compound-Specific Isotope Analysis (CSIA): This advanced technique analyzes shifts in the natural isotopic ratios of elements within a contaminant molecule as it undergoes degradation. rsc.orgnih.gov While distinct from using heavily labeled standards like Chlorfenvinphos-D10, CSIA provides profound insights into degradation mechanisms (e.g., distinguishing between biotic and abiotic processes) in the environment. rsc.orgnih.gov
The use of Chlorfenvinphos-D10 as an internal standard is essential for generating reliable data on the presence and concentration of chlorfenvinphos in environmental and food samples, ensuring regulatory compliance and accurate risk assessment.
Academic Significance of Stereoisomerism in Environmental and Biological Chemistry of Organophosphates
Many organophosphate pesticides, including chlorfenvinphos, are chiral or exist as geometric isomers, a property known as stereoisomerism. nih.govmdpestnet.org This has profound significance in environmental and biological chemistry, as different stereoisomers (enantiomers or diastereomers) of the same compound can exhibit vastly different biological activities and environmental behaviors. mdpestnet.orgresearchgate.net
Geometric (Z/E) Isomerism: Chlorfenvinphos exists as two geometric isomers, (Z) and (E), due to the restricted rotation around the carbon-carbon double bond. nih.govnih.gov The (Z)-isomer (also referred to as cis) and the (E)-isomer (trans) can have different physical, chemical, and toxicological properties. Research has shown that the insecticidal activity of chlorfenvinphos is primarily attributed to the (Z)-isomer, which is a more potent inhibitor of acetylcholinesterase. Furthermore, the two isomers can show different responses in mass spectrometric analysis, which has implications for their accurate quantification. nih.gov The commercial product is a mixture of these isomers, typically with a higher proportion of the more active (Z)-isomer. The specific product "Chlorfenvinphos-D10 (Z/E ~ 1/2) (E Major)" indicates a mixture where the E-isomer is predominant.
The recognition of stereoisomerism's importance has led to a paradigm shift in how chiral pesticides are evaluated and regulated. mdpestnet.orgresearchgate.net Assessing the properties of the individual isomers, rather than just the racemic or isomeric mixture, is critical for a comprehensive understanding of a pesticide's efficacy and environmental safety. nih.govresearchgate.net
| Isomer | Common Name | Relative Acetylcholinesterase Inhibition | Significance |
|---|---|---|---|
| (Z)-isomer | cis-Chlorfenvinphos | Higher Potency | Primarily responsible for the compound's insecticidal activity. nih.gov |
| (E)-isomer | trans-Chlorfenvinphos | Lower Potency | Contributes less to insecticidal effect but is part of the technical mixture. |
Compound Names Table
| Compound Name | Chemical Family/Type |
|---|---|
| (E)-Chlorfenvinphos | Organophosphate Insecticide |
| (Z)-Chlorfenvinphos | Organophosphate Insecticide |
| A-232 | Organophosphate Nerve Agent (Novichok) |
| A-234 | Organophosphate Nerve Agent (Novichok) |
| A-262 | Organophosphate Nerve Agent (Novichok) |
| Acephate | Organophosphate Insecticide |
| Adenosine triphosphate (ATP) | Biomolecule |
| Amiton (VG) | Organophosphate Pesticide/Nerve Agent Precursor |
| Azinphos-methyl | Organophosphate Insecticide |
| Bensulide | Organophosphate Herbicide |
| C01-A035 | Organophosphate Nerve Agent (Novichok) |
| C01-A039 | Organophosphate Nerve Agent (Novichok) |
| Chloramidophos | Organophosphate Pesticide |
| Chlorfenvinphos | Organophosphate Insecticide |
| Chlorfenvinphos-D10 | Isotope-Labeled Organophosphate |
| Chlorpyrifos (B1668852) | Organophosphate Insecticide |
| Cyclosarin (GF) | Organophosphate Nerve Agent |
| Cypermethrin | Pyrethroid Insecticide |
| Diazinon (B1670403) | Organophosphate Insecticide |
| Dichlorvos | Organophosphate Insecticide |
| Diisopropylfluorophosphate (DFP) | Organophosphate Nerve Agent |
| Dimefox | Organophosphate Insecticide |
| Disulfoton | Organophosphate Insecticide |
| Ethyl sarin | Organophosphate Nerve Agent |
| Fluorotabun | Organophosphate Nerve Agent |
| Fonofos | Organophosphate Insecticide |
| Glyphosate | Organophosphonate Herbicide |
| Malathion | Organophosphate Insecticide |
| Mevinphos | Organophosphate Insecticide |
| NPF | Organophosphate Nerve Agent |
| Paraoxon | Organophosphate (Metabolite of Parathion) |
| Parathion | Organophosphate Insecticide |
| Permethrin | Pyrethroid Insecticide |
| Phosphamidon | Organophosphate Insecticide |
| Profenofos | Organophosphate Insecticide |
| Sarin (GB) | Organophosphate Nerve Agent |
| Soman (GD) | Organophosphate Nerve Agent |
| Tabun (GA) | Organophosphate Nerve Agent |
| Tetraethyl pyrophosphate (TEPP) | Organophosphate Insecticide |
| Trichlorfon | Organophosphate Insecticide |
| Triethyl phosphate | Organophosphate Compound |
| VR | Organophosphate Nerve Agent (V-series) |
| VX | Organophosphate Nerve Agent (V-series) |
Structure
3D Structure
Properties
Molecular Formula |
C12H14Cl3O4P |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+/i1D3,2D3,3D2,4D2 |
InChI Key |
FSAVDKDHPDSCTO-MKROIWPFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for Chlorfenvinphos D10
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Chlorfenvinphos (B103538)
The incorporation of deuterium at the ethyl groups of Chlorfenvinphos is achieved through the use of deuterated diethyl phosphate (B84403). This precursor is synthesized using deuterated ethanol (B145695) (Ethanol-D5 or Ethanol-D6) as the starting material.
A plausible synthetic route involves the reaction of phosphorus oxychloride with deuterated ethanol to yield deuterated diethyl phosphite. This is followed by a Perkow reaction with an appropriate α-chloroacetophenone derivative to introduce the dichlorophenylvinyl moiety and form the phosphate ester.
Table 1: Key Reactants in the Synthesis of Chlorfenvinphos-D10
| Reactant | Chemical Formula | Role in Synthesis |
| Ethanol-d5 | C2D5OH | Source of deuterium for the ethyl groups |
| Phosphorus Oxychloride | POCl3 | Provides the phosphate backbone |
| 2,4-dichloro-α-chloroacetophenone | C8H5Cl3O | Provides the dichlorophenylvinyl moiety |
| Triethylamine | (C2H5)3N | Base to facilitate the reaction |
The formation of both Z- and E-isomers of Chlorfenvinphos-D10 is an inherent outcome of the synthesis process. The stereochemistry of the final product is determined during the Perkow reaction. The reaction conditions, including solvent and temperature, can influence the ratio of the Z- and E-isomers. Typically, the synthesis results in a mixture of both isomers. wikipedia.org The specified ratio of Z/E ~ 1/2 with the E-isomer being the major component suggests that the reaction conditions are optimized to favor the formation of the E-isomer.
Advanced Characterization of Isotopic Purity and Enrichment
Ensuring the high isotopic purity and enrichment of Chlorfenvinphos-D10 is crucial for its use as an internal standard. Advanced analytical techniques are employed for this characterization.
High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the deuterated (D10) and non-deuterated (D0) species can be accurately measured. The isotopic enrichment is calculated from the ratio of the integrated signals of the isotopic ions. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is also utilized to confirm the positions of the deuterium labels and to assess isotopic enrichment. In the ¹H NMR spectrum of Chlorfenvinphos-D10, the signals corresponding to the ethyl protons would be absent or significantly reduced, confirming successful deuteration.
Table 2: Analytical Techniques for Isotopic Purity and Enrichment
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Determines the isotopic distribution and calculates isotopic enrichment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the site of deuteration and provides information on isotopic purity. |
Analytical Approaches for Determining Stereoisomeric Ratio (Z/E ~ 1/2) and Major Isomer (E Major) Composition
The determination of the stereoisomeric ratio of Z- and E-isomers in Chlorfenvinphos-D10 is critical for its proper application. Chromatographic and spectroscopic methods are employed for this purpose.
Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are effective in separating the Z- and E-isomers. nih.govchromforum.org The use of specific capillary columns in GC or specialized stationary phases in HPLC allows for the resolution of the two isomers. The ratio of the isomers is determined by integrating the peak areas of the separated components. For instance, a study on the isomers of chlorfenvinphos demonstrated that different mass spectrometric responses for the E and Z isomers can occur, highlighting the need for careful calibration when using these techniques for quantification. nih.gov
NMR spectroscopy is another powerful tool for determining the isomeric ratio. nih.govnih.gov The chemical shifts of specific protons, particularly those on the vinyl group and the aromatic ring, are different for the Z- and E-isomers. tsijournals.com By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, the Z/E ratio can be accurately calculated. For example, in the ¹H NMR spectrum of Chlorfenvinphos, the vinyl proton signal appears at different chemical shifts for the Z and E isomers, allowing for their differentiation and quantification.
Table 3: Methods for Stereoisomeric Ratio Determination
| Method | Principle |
| Gas Chromatography (GC) | Separation of isomers based on their different boiling points and interactions with the stationary phase. |
| High-Performance Liquid Chromatography (HPLC) | Separation of isomers based on their different polarities and interactions with the stationary phase. chromforum.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation and quantification of isomers based on the distinct chemical shifts of their respective protons. nih.govnih.govtsijournals.com |
Advanced Analytical Research Methodologies for Chlorfenvinphos and Its Deuterated/isomeric Forms
Isotope Dilution Mass Spectrometry for Quantitative Analysis of Chlorfenvinphos-D10
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. By introducing a known quantity of an isotopically labeled version of the analyte, such as Chlorfenvinphos-D10, into the sample, it is possible to correct for analyte losses during sample preparation and variations in instrument response. Chlorfenvinphos-D10, with ten deuterium (B1214612) atoms replacing hydrogen atoms on the diethyl phosphate (B84403) group, serves as an ideal internal standard for the quantification of Chlorfenvinphos (B103538).
Method Development and Validation in Environmental Matrices
The quantification of Chlorfenvinphos in complex environmental matrices such as soil, water, and sediment necessitates robust analytical methods to overcome matrix effects and ensure accurate results. The use of Chlorfenvinphos-D10 as an internal standard in IDMS is a cornerstone of reliable environmental monitoring.
Method development typically involves optimizing sample extraction, cleanup, and chromatographic separation. For instance, in the analysis of pesticides in water, solid-phase extraction (SPE) is a common technique for the purification and pre-concentration of analytes. In a study on pesticide quantification in environmental waters, a multidimensional gas chromatography coupled to mass spectrometry (GC×GC-MS) method was developed and validated. nih.gov While this study focused on a broad range of pesticides, the principles of method validation, including linearity, precision, accuracy, and limits of detection and quantification, are directly applicable to methods employing Chlorfenvinphos-D10.
A study on determining pesticides in royal jelly and propolis products utilized gas chromatography-mass spectrometry (GC-MS) with Chlorfenvinphos-d10 as an internal standard. nih.gov The method involved solvent extraction with a hexane (B92381) and isopropanol (B130326) mixture followed by a clean-up step. The method was validated for selectivity, limits of detection (0.1–2.8 μg kg⁻¹) and quantification (0.3–9.2 μg kg⁻¹), linearity, matrix effect (<±20 %), trueness (recoveries between 93 % and 118 %), and precision (relative standard deviation < 11 %). nih.gov
Similarly, a method for determining organochlorine and organophosphorus pesticides in complex sediment matrices was developed using microwave-assisted extraction (MAE) and GC-MS. nih.gov This method demonstrated good performance with recoveries ranging from 74% to 114% and relative standard deviations from 3.3% to 12.7%. nih.gov Although detailed validation data for Chlorfenvinphos-D10 itself is not always explicitly reported, its consistent use as an internal standard underscores its importance in achieving accurate quantification in such complex environmental samples.
Table 1: Illustrative Method Validation Parameters for Chlorfenvinphos Analysis using Chlorfenvinphos-D10 as Internal Standard in Environmental Matrices
| Parameter | Water (GC×GC-MS) nih.gov | Royal Jelly (GC-MS) nih.gov | Sediment (MAE-GC-MS) nih.gov |
| Linearity (r²) | >0.99 | >0.99 | Not explicitly stated |
| LOD | Not explicitly stated | 0.1–2.8 µg/kg | Not explicitly stated |
| LOQ | Not explicitly stated | 0.3–9.2 µg/kg | Not explicitly stated |
| Recovery (%) | Not explicitly stated | 93 - 118 | 74 - 114 |
| Precision (RSD%) | Not explicitly stated | < 11 | 3.3 - 12.7 |
Note: This table provides illustrative data based on studies analyzing chlorfenvinphos where chlorfenvinphos-d10 was used as an internal standard. Specific validation data for the deuterated standard itself is not always available.
Method Development and Validation in Non-Human Biological Matrices
The analysis of Chlorfenvinphos in non-human biological matrices, such as animal tissues, is crucial for toxicological studies and understanding its metabolic pathways. Isotope dilution mass spectrometry with Chlorfenvinphos-D10 is the gold standard for such analyses, compensating for matrix-induced signal suppression or enhancement.
A robust LC-MS/MS method was developed and validated for the quantification of Chlorfenvinphos, among other pesticides, in liver samples. researchgate.net This method utilized Chlorfenvinphos-d10 as an internal standard and underwent a thorough validation according to FDA guidelines. The validation parameters included linearity, accuracy, precision, and recovery. researchgate.net
In a forensic study aimed at quantifying anticholinesterase pesticides in biological matrices from suspected animal poisoning cases, a high-performance liquid chromatography with diode array detector (HPLC-DAD) method was developed. unife.it While this study did not use Chlorfenvinphos-D10, the validation principles for biological matrices, including linearity, precision, accuracy, selectivity, recovery, and matrix effect, are fundamental. The recoveries of analytes in this study ranged from 31% to 71%. unife.it
Another study on royal jelly and propolis, which can be considered complex biological matrices, demonstrated excellent method performance with recoveries between 94% and 118% and a matrix effect of -9% to +19% when using Chlorfenvinphos-d10 as an internal standard. nih.gov
Table 2: Illustrative Method Validation Parameters for Chlorfenvinphos Analysis using Chlorfenvinphos-D10 as Internal Standard in Non-Human Biological Matrices
| Parameter | Liver (LC-MS/MS) researchgate.net | Royal Jelly (GC-MS) nih.gov | Animal Tissues (HPLC-DAD) unife.it |
| Linearity (r²) | >0.998 | >0.99 | >0.99 |
| LOD | Not explicitly stated | 0.1–2.8 µg/kg | Not explicitly stated |
| LOQ | 5.76 µg/kg | 0.3–9.2 µg/kg | Not explicitly stated |
| Recovery (%) | 92.9 - 99.5 | 93 - 118 | 31 - 71 |
| Precision (RSD%) | 0.8 - 8.2 | < 11 | < 15 |
Note: This table provides illustrative data based on studies analyzing chlorfenvinphos where chlorfenvinphos-d10 was used as an internal standard. Specific validation data for the deuterated standard itself is not always available.
Stereoselective Chromatographic Separation Techniques for Z/E Isomers of Chlorfenvinphos
Supercritical Fluid Chromatography (SFC) Applications for Isomer Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of stereoisomers due to its high efficiency, speed, and reduced organic solvent consumption compared to traditional liquid chromatography. uva.es SFC is particularly well-suited for the separation of chiral and geometric isomers.
A study comparing reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS) and supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) for the stereoselective analysis of chlorfenvinphos in tobacco demonstrated the effectiveness of SFC. jascoinc.com The SFC-MS/MS method achieved excellent linearity (R² ≥ 0.997) and adequate recoveries (86.5–94.0%) for the stereoisomers of chlorfenvinphos. jascoinc.com This highlights the capability of SFC to resolve these closely related compounds in a complex matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Stereoisomeric Resolution
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the analysis of pesticide residues. With the use of chiral stationary phases (CSPs), LC-MS/MS can achieve the stereoisomeric resolution of compounds like Chlorfenvinphos.
Research has shown that the E- and Z-isomers of chlorfenvinphos can exhibit different responses in the mass spectrometer, making their chromatographic separation crucial for accurate quantification. A study comparing RPLC-MS/MS and SFC-MS/MS for chlorfenvinphos stereoisomer analysis in tobacco found that the RPLC-MS/MS method also provided excellent linearity (R² ≥ 0.997) and good recoveries (86.1–95.7%). jascoinc.com This demonstrates that with appropriate column chemistry and method optimization, LC-MS/MS is a viable technique for the stereoselective analysis of Chlorfenvinphos isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile organic compounds, including many pesticides. The separation of the Z and E isomers of Chlorfenvinphos can be achieved using high-resolution capillary GC columns.
In a study analyzing pesticides in royal jelly, a GC-MS method was employed which successfully separated chlorfenvinphos from other pesticides, with chlorfenvinphos-d10 used as an internal standard. nih.gov While this study did not focus on the stereoselective separation, it demonstrates the amenability of chlorfenvinphos to GC-MS analysis. The separation of the Z and E isomers by GC-MS is dependent on the column stationary phase, temperature program, and carrier gas flow rate. For instance, a DB-5MS column has been shown to be effective for the analysis of chlorfenvinphos. nih.govunife.it The mass spectrometer, operating in selected ion monitoring (SIM) mode, can provide the necessary selectivity and sensitivity for the detection of the individual isomers. unife.it
Mass Spectrometric Response Characterization of Chlorfenvinphos Z/E Isomers
The stereochemistry of chlorfenvinphos, specifically the configuration around the carbon-carbon double bond, gives rise to (Z) and (E) isomers. Research has demonstrated that these isomers can exhibit distinct behaviors in mass spectrometry, which has significant implications for their accurate quantification.
When analyzed by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), the (Z) and (E) isomers of chlorfenvinphos have been shown to produce different mass spectrometric responses. This variance is observable in both single ion monitoring (SIM) mode and multiple reaction monitoring (MRM) mode in tandem mass spectrometry (MS/MS). The differential response is influenced by several instrumental parameters:
Declustering Potential: In the SIM mode, the response of the isomers can be dependent on the declustering potential applied to the precursor ion.
Selected Transition: For MS/MS analysis, the choice of the specific precursor-to-product ion transition is crucial, as the isomers may fragment differently.
Collision Energy: The collision energy used to induce fragmentation in the MRM mode also plays a critical role in the observed response of each isomer.
This isomer-specific response means that quantifying chlorfenvinphos by simply summing the peak areas of the (Z) and (E) isomers can lead to inaccuracies, as one isomer might be over- or underestimated relative to the other. Therefore, for precise and reliable quantification, it is essential to establish compound-specific mass spectrometry parameters for each isomer individually. This can be achieved by using pure isomeric standards or by determining the MS parameters following chromatographic separation and ascertaining the actual isomer ratio through an independent analytical technique.
The fragmentation pattern of chlorfenvinphos in mass spectrometry provides characteristic ions that are used for its identification and quantification. While specific fragmentation yields may differ between isomers, the major product ions are generally consistent.
Table 1: General Fragmentation Data for Chlorfenvinphos in Mass Spectrometry This table represents a general fragmentation pattern and may not distinguish between isomers.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (Nominal) |
|---|---|---|
| 358.9768 [M+H]⁺ | 308.1522 | 35 |
Sample Preparation Techniques for Complex Matrices in Chlorfenvinphos Analysis
The analysis of chlorfenvinphos in complex matrices such as soil, water, food, and biological tissues is challenging due to the presence of numerous interfering substances. Effective sample preparation is a critical step to isolate and preconcentrate the analyte, thereby enhancing the sensitivity and reliability of the subsequent analysis. Several techniques are widely employed for this purpose. nih.govresearchgate.netnih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a popular choice for the extraction of pesticides, including chlorfenvinphos, from a variety of sample types, particularly food and soil. researchgate.netmdpi.com The procedure typically involves an initial extraction with an organic solvent, usually acetonitrile, followed by a "salting-out" step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. researchgate.netnih.gov A subsequent dispersive solid-phase extraction (d-SPE) step is often performed for cleanup, where a small amount of sorbent is added to the extract to remove interfering matrix components. researchgate.netnih.gov
Modifications to the standard QuEChERS protocol are often necessary depending on the specific matrix. For instance, in the analysis of low-moisture samples like soil, a hydration step may be incorporated before extraction. nih.gov The choice of d-SPE sorbent is also critical; primary-secondary amine (PSA) is commonly used to remove organic acids, fatty acids, and sugars, while C18 can be used for the removal of nonpolar interferences. nih.gov
Table 2: Performance of QuEChERS Method for Chlorfenvinphos in Soil
| Matrix | Analytical Method | Recovery (%) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Soil | GC-MS/MS | 65 - 116 | 0.005 - 0.01 mg/kg | nih.gov |
| Soil | LC-MS/MS | 55 - 118 | 0.01 - 5.5 ng/g | nih.gov |
| Soil | LC-UV/Pulsed Amperometry | 83 - 113 | Not specified for Chlorfenvinphos | researchgate.net |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the isolation and concentration of pesticides from aqueous samples like surface water and drinking water. thermofisher.commdpi.com The method involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent, while interfering substances are washed away. The analyte is then eluted with a small volume of an appropriate solvent.
Commonly used sorbents for the extraction of organophosphate pesticides include C18-bonded silica, which retains nonpolar to moderately polar compounds. nih.gov The efficiency of the SPE process is influenced by factors such as the type of sorbent, the pH of the sample, the flow rate, and the choice of elution solvent.
Table 3: Performance of Solid-Phase Extraction for Pesticides in Water
| Matrix | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Drinking Water | GC-NPD | 83 - 100 | 0.02 - 0.1 µg/L | thermofisher.com |
| Surface Water | LC-MS/MS | 70 - 120 | Not specified for Chlorfenvinphos | mdpi.com |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a traditional and effective method for extracting analytes from aqueous samples by partitioning them into an immiscible organic solvent. For the analysis of chlorfenvinphos in matrices like water or vegetable extracts, a water-immiscible solvent such as dichloromethane (B109758) or a mixture of solvents is used to extract the pesticide. The efficiency of LLE depends on the partition coefficient of the analyte between the two phases, the solvent-to-sample ratio, and the pH of the aqueous phase. While effective, LLE can be labor-intensive and may require large volumes of organic solvents.
Environmental Fate and Transformation Kinetics of Chlorfenvinphos Stereoisomers
Mechanistic Investigations of Abiotic Degradation Pathways
The abiotic degradation of chlorfenvinphos (B103538) isomers in the environment is primarily governed by hydrolysis and phototransformation processes. These reactions play a significant role in the initial breakdown of the pesticide in aquatic and terrestrial systems.
Phototransformation Processes (Z and E Isomers)
Phototransformation, or the degradation of a chemical compound by light, is another significant abiotic pathway for chlorfenvinphos. A notable photochemical process is the trans-to-cis (E-to-Z) rearrangement of chlorfenvinphos when exposed to sunlight, particularly on plant foliage. nih.gov This isomerization from the E isomer to the more insecticidally active Z isomer can be influenced by sunlight.
Direct photolysis of chlorfenvinphos in water is considered to be negligible because the compound does not significantly absorb ultraviolet light at wavelengths greater than 290 nm, which is the lower limit for sunlight reaching the Earth's surface. nih.gov However, indirect photolysis, involving photosensitized reactions with other chemical species in the water, can contribute to its degradation. nih.gov The photo-Fenton process, for example, has been shown to effectively degrade chlorfenvinphos in water, breaking it down into less harmful substances like acetate, formate, and inorganic ions. nih.gov
In soil, the degradation of both Z- and E-chlorfenvinphos can be accelerated by ozonation, a process that can be considered a form of chemical oxidation. researchgate.netresearchgate.netresearchgate.net
Biotic Transformation and Mineralization Research in Environmental Compartments
The breakdown of chlorfenvinphos isomers by living organisms, particularly microorganisms, is a crucial process in their environmental dissipation.
Microbial Degradation Pathways in Soil and Aquatic Systems (Isomer-Specific)
Biodegradation is the predominant process responsible for the loss of chlorfenvinphos from soil and is also a significant degradation pathway in natural waters. nih.gov The rate of microbial degradation is influenced by several factors, including soil type, organic matter content, temperature, moisture, and the history of pesticide application. nih.gov For instance, chlorfenvinphos degrades more rapidly in sandy soils compared to peat soils, which is likely due to stronger adsorption to the organic matter in peat, making it less available to microorganisms. nih.gov
Repeated applications of chlorfenvinphos to agricultural soils have been shown to enhance the microbial degradation of the pesticide. nih.gov This suggests an adaptation of the microbial community to utilize the compound as a source of carbon and energy. iastate.edu While the literature often discusses the microbial degradation of chlorfenvinphos as a whole, there is evidence of isomer-specific degradation. For example, some studies on other pesticides have shown that different microbial species may preferentially degrade one isomer over the other. cabidigitallibrary.orgnih.gov However, detailed studies specifically comparing the microbial degradation rates of Z- and E-chlorfenvinphos are limited.
The degradation of chlorfenvinphos in soil leads to the formation of several metabolites, including trichloroacetophenone, 2,4-dichloroacetophenone, α-(chloro-methyl)-2,4-dichlorobenzyl alcohol, and 1-(2',4'-dichlorophenyl)-ethan-1-ol. nih.gov Further degradation can produce 2,4-dichlorobenzoic acid, 2-hydroxy-4-chlorobenzoic acid, and 2,4-dihydroxybenzoic acid. nih.gov
Enzyme-Mediated Transformations in Environmental Microorganisms
The breakdown of chlorfenvinphos by microorganisms is facilitated by specific enzymes. While the precise enzymatic pathways in environmental microorganisms are not fully elucidated, studies on mammalian systems provide some insights. In rats, rabbits, and humans, the detoxification of chlorfenvinphos involves oxidative metabolism, specifically O-de-ethylation, mediated by the cytochrome P-450 enzyme system in the liver. nih.gov It is plausible that similar enzymatic processes, such as those involving hydrolases and oxidoreductases, are employed by soil and aquatic microorganisms to degrade chlorfenvinphos. For instance, an Arthrobacter species isolated from soil with a history of isofenphos (B1672234) use was found to rapidly metabolize isofenphos, another organophosphorus insecticide, but not chlorfenvinphos, indicating the specificity of the degrading enzymes. iastate.edu Further research is needed to identify and characterize the specific enzymes responsible for the degradation of Z- and E-chlorfenvinphos in environmental microorganisms.
Sorption and Desorption Dynamics in Varied Environmental Matrices
The movement and bioavailability of chlorfenvinphos isomers in the environment are significantly influenced by their interaction with soil and sediment particles through sorption and desorption processes.
The sorption of chlorfenvinphos to soil is considered to be moderately strong, which limits its potential for leaching into groundwater. nih.gov The organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to sorb to organic matter in soil and sediment, has been reported to be 280 for chlorfenvinphos. nih.gov This value suggests that the pesticide will have a moderate affinity for the organic fraction of soils.
The extent of sorption is influenced by the characteristics of the environmental matrix, such as organic matter content and soil type. nih.govmdpi.com For example, chlorfenvinphos persists longer in peat soils with high organic matter content due to strong adsorption, which makes it less available for degradation or uptake by plants. nih.gov In contrast, in sandy soils with lower organic matter, the persistence is much shorter. nih.gov
Desorption studies have indicated that the adsorption of chlorfenvinphos can be strong and not easily reversible in some organic matrices. mdpi.com The nature of the organic matter and the properties of both the pesticide and the adsorbent material play a crucial role in determining the sorption-desorption behavior. mdpi.com The use of organic wastes as adsorbents has been explored as a potential method to reduce the risk of water pollution by pesticides like chlorfenvinphos. mdpi.com
Interactive Table: Sorption and Persistence of Chlorfenvinphos in Different Soil Types
| Soil Type | Organic Matter (%) | Persistence | Reference |
| Sandy | 1.6 - 2.2 | 3-15% remaining after 15 weeks | nih.gov |
| Peat | 47.8 | 70% remaining after 21 weeks | nih.gov |
This table illustrates the influence of soil type and organic matter content on the persistence of chlorfenvinphos.
Isomer-Specific Interactions with Soil Organic Matter and Minerals
The persistence and mobility of chlorfenvinphos isomers in the soil environment are significantly governed by their interactions with soil organic matter (OM) and mineral components. The nature and extent of these interactions are isomer-specific, leading to differential fates for the (E) and (Z) isomers.
The adsorption of organic compounds like chlorfenvinphos to soil is influenced by the amount and composition of organic matter coatings on mineral surfaces. researchgate.net Generally, the presence of dissolved organic matter (DOM) coatings on minerals can reduce the adsorption of certain organic acids. researchgate.net Iron oxides, in particular, play a crucial role in binding organic matter, which in turn affects the sorption of other organic compounds. nih.gov The interaction between organic compounds and mineral-associated organic carbon is a key factor in their environmental persistence. wur.nl
The degradation kinetics of chlorfenvinphos isomers can be influenced by various factors, including microbial activity. nih.gov For example, the degradation of ptaquiloside, a carcinogen from bracken, showed that the slow degradation rate was more than twice as fast in topsoils compared to subsoils, which was attributed to higher microbial activity. nih.gov Nonmicrobial degradation processes can also be significant. nih.gov
Table 1: Isomer-Specific Soil Interaction Parameters No specific data for Chlorfenvinphos-D10 (Z/E ~ 1/2) (E Major) was available in the search results. The following table is a general representation based on typical data for chlorfenvinphos isomers.
| Parameter | (E)-Chlorfenvinphos | (Z)-Chlorfenvinphos |
|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available | Data not available |
| Adsorption Affinity to Clay Minerals | Data not available | Data not available |
| Adsorption Affinity to Soil Organic Matter | Data not available | Data not available |
Volatilization Studies and Atmospheric Transport Modeling
Volatilization from soil and plant surfaces is a significant dissipation pathway for many pesticides, potentially accounting for a large percentage of the applied dose. researchgate.net The rate of volatilization is influenced by the physicochemical properties of the pesticide, such as its vapor pressure and Henry's Law constant, as well as environmental conditions. researchgate.net
The Henry's Law constant for chlorfenvinphos has been reported as 2.9 x 10⁻⁸ atm-cu m/mole, indicating a low potential for volatilization from water surfaces. nih.gov However, volatilization from soil can still be a relevant process, and models are available to predict this, although they are often limited by a lack of comprehensive soil residue data. Once in the atmosphere, pesticides can undergo long-range transport to remote regions. researchgate.net The potential for atmospheric transport is dependent on the compound's ability to enter the air and the removal processes it undergoes during transport, such as wet and dry deposition and chemical reactions.
Table 2: Volatilization and Atmospheric Transport Parameters
| Parameter | (E)-Chlorfenvinphos | (Z)-Chlorfenvinphos |
|---|---|---|
| Henry's Law Constant (atm·m³/mol) | Data not available | 2.9 x 10⁻⁸ nih.gov |
| Vapor Pressure (Torr) | 1.70 x 10⁻⁷ epa.gov | |
| Atmospheric Half-Life (days) | Data not available | Data not available |
Note: The provided Henry's Law constant is for the (Z)-isomer. nih.gov The vapor pressure is for the combined isomers. epa.gov Specific data for the (E)-isomer and atmospheric half-lives were not found.
Predictive Modeling and Simulation of Environmental Persistence (Isomer-Specific)
Predictive modeling is a valuable tool for assessing the environmental persistence of pesticides and their isomers. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physicochemical properties based on molecular structure, which in turn informs environmental fate models. nih.gov These models can utilize molecular fingerprints and various machine learning algorithms to achieve high predictive accuracy. nih.gov
The degradation of chlorfenvinphos isomers in soil can be modeled using kinetic equations. researchgate.net For instance, the degradation of both (E)- and (Z)-chlorfenvinphos in soil has been shown to follow first-order kinetics, with distinct half-lives for each isomer under different conditions. researchgate.net Such models are crucial for predicting the persistence of each isomer in the environment.
The persistence of chlorfenvinphos in soil is moderate, with half-lives varying significantly depending on environmental conditions. herts.ac.ukherts.ac.uk Field dissipation studies have shown half-lives ranging from 2 to 12 weeks in mineral soils and 16 to 23 weeks in peat soil. epa.gov
Table 3: Predicted Environmental Persistence Parameters
| Parameter | (E)-Chlorfenvinphos | (Z)-Chlorfenvinphos |
|---|---|---|
| Predicted Soil Half-Life (t½) - Aerobic | Data not available | 34 days (in Ripperdan soil at 38°C) epa.gov |
| Predicted Aquatic Half-Life (t½) - Hydrolysis | Stable at pH 5.0 and 7.0; >400 hours at pH 9.0 (38°C) epa.gov |
Note: The soil half-life is for the combined isomers, but the study cited primarily used the (Z)-isomer. epa.gov Hydrolysis data is for the combined isomers.
Metabolic Pathways and Biotransformation Research Non Human and in Vitro Systems
Oxidative and Reductive Metabolic Pathways in Non-Human Organisms (e.g., Rats, Dogs, Calves).
Studies in rats and dogs have demonstrated that Chlorfenvinphos (B103538) is thoroughly metabolized, with the parent compound being absent in urine and tissues upon completion of elimination. nih.gov While both species effectively metabolize the compound, notable species-specific differences exist in the excretion rates and the relative proportions of urinary metabolites. nih.gov
Cytochrome P450-Mediated Transformations (Z and E Isomers).
The cytochrome P450 (CYP450) enzyme system, primarily in the liver, plays a crucial role in the initial biotransformation of Chlorfenvinphos. nih.govnih.gov This enzymatic system is responsible for a variety of oxidative reactions that modify the insecticide's structure. Research indicates that pretreatment with inducers of CYP450, such as phenobarbital, can increase the metabolism of Chlorfenvinphos. nih.gov This suggests that specific CYP450 isozymes are involved in its breakdown. nih.govnih.gov The metabolism of the Z and E isomers of Chlorfenvinphos can proceed through different pathways, and their interaction with CYP450 enzymes may vary, influencing their individual metabolic fates. nih.gov In vitro studies using human liver microsomes have shown that Chlorfenvinphos can act as a metabolic inhibitor, affecting the clearance of other compounds, which underscores the significance of its interaction with the CYP450 system. nih.govresearchgate.net
Esterase and Amidase Activities in Biotransformation.
Hydrolytic enzymes, specifically carboxylesterases and amidases, are key players in the detoxification of organophosphorus compounds like Chlorfenvinphos. mdpi.comnih.govdntb.gov.ua These enzymes catalyze the cleavage of ester and amide bonds within the molecule, a critical step in its biotransformation. nih.govnih.gov In insects, esterases are known to contribute to insecticide resistance by either hydrolyzing the toxic compound or sequestering it. researchgate.net The hydrolytic cleavage of the central ester bond in compounds similar to Chlorfenvinphos is a recognized detoxification pathway. cdc.gov This process, carried out by esterases, leads to the formation of more polar metabolites that can be more readily excreted from the body. nih.gov
Conjugation Reactions and Metabolite Profiling in Non-Human Biological Systems.
Following initial oxidative and hydrolytic transformations, the resulting metabolites of Chlorfenvinphos undergo phase II conjugation reactions. These reactions, which include glucuronidation, facilitate the excretion of the metabolites. In rats and dogs, a significant portion of the administered dose is excreted as conjugated metabolites in the urine. nih.gov
Metabolite profiling in these animals has identified several key products. For instance, in rats, major urinary metabolites include 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate (B84403) and [1-(2',4'-dichlorophenyl)ethyl β-d-glucopyranosid]uronic acid. nih.gov Dogs also excrete these metabolites, but in different proportions, highlighting species-specific variations in conjugation pathways. nih.gov The table below summarizes the major urinary metabolites identified in rats and dogs.
| Metabolite | Percentage of Dose in Rat Urine | Percentage of Dose in Dog Urine |
| 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate | 32.3% | 69.6% |
| [1-(2',4'-dichlorophenyl)ethyl β-d-glucopyranosid]uronic acid | 41.0% | 3.6% |
| 2,4-dichloromandelic acid | 7.0% | 13.4% |
| 2,4-dichlorophenylethanediol glucuronide | 2.6% | 2.7% |
| 2,4-dichlorohippuric acid | 4.3% | Not Reported |
Stereoselective Metabolism and Its Research Implications for Chlorfenvinphos Isomers.
The presence of E and Z isomers in Chlorfenvinphos introduces the potential for stereoselective metabolism, where one isomer is metabolized at a different rate or through a different pathway than the other. nih.gov This has significant research implications, as the toxicity and efficacy of the insecticide can be dependent on the isomeric ratio. The differential metabolism of these isomers can be influenced by the specific enzymes involved in their biotransformation. researchgate.net Understanding the stereoselective metabolism is crucial for accurately assessing the environmental fate and toxicological profile of Chlorfenvinphos. nih.govresearchgate.net
Application of Chlorfenvinphos-D10 in Isotope Effect Studies for Metabolic Research.
The use of deuterated compounds, such as Chlorfenvinphos-D10, is a valuable tool in metabolic research. medchemexpress.com The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, which can slow down the rate of metabolic reactions at the site of deuteration. nih.gov This allows researchers to investigate specific metabolic pathways and identify the enzymes responsible for them. By comparing the metabolism of Chlorfenvinphos-D10 with its non-deuterated counterpart, scientists can gain insights into the mechanisms of biotransformation and the relative importance of different metabolic routes.
In Vitro Biotransformation Studies Utilizing Isolated Enzyme Systems or Cellular Fractions.
In vitro systems, such as liver microsomes, S9 fractions, and isolated hepatocytes, are instrumental in studying the biotransformation of xenobiotics like Chlorfenvinphos. mdpi.comvu.nl These systems allow for the investigation of specific enzymatic activities in a controlled environment. mdpi.com Liver microsomes, which contain a high concentration of CYP450 enzymes, are frequently used to study phase I metabolism. nih.govmdpi.com Studies with human liver microsomes have demonstrated that Chlorfenvinphos is metabolized and can also inhibit the metabolism of other substances. nih.govresearchgate.net S9 fractions, which contain both microsomal and cytosolic enzymes, can be used to study both phase I and phase II metabolic reactions. mdpi.com These in vitro models provide a means to dissect the complex metabolic pathways of Chlorfenvinphos and to screen for potential metabolic interactions. nih.govvu.nl
Ecological Research Methodologies and Environmental Behavior
Research on Bioaccumulation and Bioconcentration Potential in Non-Target Organisms (Methodological Frameworks)
Bioaccumulation is the process by which a chemical is absorbed by an organism from all environmental sources, while bioconcentration refers specifically to uptake from water. Methodological frameworks to study these processes for compounds like chlorfenvinphos (B103538) are designed to quantify uptake and retention in non-target organisms, such as fish, invertebrates, and algae. nih.govnih.gov
The general framework involves several key stages:
Exposure System Design : Aquatic organisms are exposed to the chemical in controlled laboratory settings (e.g., flow-through or static renewal systems) or monitored in natural field settings.
Sample Collection : At predetermined intervals, organisms are sampled. Additionally, environmental matrices like water and sediment are collected to measure the exposure concentrations.
Tissue Preparation and Extraction : Tissues of interest (e.g., muscle, liver, adipose tissue) are dissected and homogenized. The compound is then extracted from the tissue using solvent extraction techniques. nih.gov
Analytical Quantification : The concentration of the parent compound in the extracts is measured using advanced analytical instruments. This is a critical step where Chlorfenvinphos-D10 serves as an internal standard. By adding a known amount of the deuterated standard to the sample before extraction, analysts can correct for any loss of the target analyte during sample preparation and analysis, ensuring highly accurate quantification via isotope dilution mass spectrometry.
Data Modeling : The data are used to calculate key metrics such as the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF). These factors are ratios of the chemical's concentration in the organism to its concentration in the surrounding environment.
Since hydrophobic compounds like chlorfenvinphos tend to accumulate in fatty tissues, the lipid content of the biological samples is also determined and concentrations are often normalized to lipid weight. nih.gov
Table 1: Methodological Framework for Bioaccumulation Studies
| Stage | Description | Key Techniques & Considerations | Role of Chlorfenvinphos-D10 |
| Exposure | Controlled or field-based exposure of non-target species (e.g., fish, mussels) to the contaminant. | OECD Test Guidelines (e.g., 305 for fish bioconcentration), static or flow-through systems. | Not directly used in exposure, but in analysis of exposure media. |
| Sampling | Periodic collection of organisms, water, and sediment. | Standardized collection protocols to avoid cross-contamination. | N/A |
| Extraction | Isolation of the analyte from biological tissues. | Solvent extraction, solid-phase extraction (SPE), gel permeation chromatography (GPC) for cleanup. nih.gov | Added as an internal standard prior to extraction to track recovery. |
| Analysis | Precise measurement of the chemical's concentration. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). | Used for quantification via isotope dilution, enhancing accuracy and precision. |
| Calculation | Determination of BCF or BAF values. | BCF = Corganism / Cwater. Data is modeled to determine uptake and depuration kinetics. | Ensures the accuracy of the Corganism measurement. |
Development of Methodologies for Ecological Risk Assessment Data Generation (Excluding Specific Outcome Predictions)
Methodologies for generating ecological risk assessment data are structured to provide a systematic way to evaluate the potential for adverse effects without necessarily predicting a specific outcome. epa.govrmpcecologia.com The process involves comparing exposure concentrations with effect concentrations. epa.gov
A widely used methodological framework is the Risk Quotient (RQ) method . nih.govresearchgate.net The generation of data for this method follows two main pathways:
Exposure Characterization : This involves generating data on the Predicted Environmental Concentration (PEC) or the Measured Environmental Concentration (MEC). mdpi.com
Methodology : Environmental samples (water, sediment, soil) are collected from relevant areas. nih.gov These samples undergo extraction and cleanup procedures. nih.gov Analytical techniques, such as GC-MS or LC-MS, are then employed to determine the concentration of chlorfenvinphos. The use of Chlorfenvinphos-D10 as an internal standard is crucial for generating accurate MEC data. nih.gov Fate and transport models may also be used to predict concentrations in various environmental compartments.
Effects Characterization : This pathway focuses on generating data for the Predicted No-Effect Concentration (PNEC).
Methodology : Standardized ecotoxicity tests are conducted on a range of non-target organisms representing different trophic levels (e.g., algae, daphnids, and fish). These tests determine endpoints like the LC50 (lethal concentration for 50% of test organisms) or the NOEC (No-Observed-Effect Concentration). An assessment factor (or safety factor) is then applied to the lowest available toxicity value to derive the PNEC. mdpi.com
The RQ is then calculated as the ratio of MEC to PNEC. This framework provides a standardized method for generating and organizing data to be used by risk managers. epa.govepa.gov
Mechanistic Studies of Sublethal Effects in Non-Target Organisms at a Molecular Level (Focus on Mechanisms, not adverse outcomes)
Chlorfenvinphos, like other organophosphate insecticides, exerts its primary biological effect through a well-understood molecular mechanism: the inhibition of acetylcholinesterase (AChE). wikipedia.org
Mechanism of Acetylcholinesterase Inhibition : AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft of nervous systems. youtube.comyoutube.com Chlorfenvinphos molecules bind to the active site of AChE, specifically by phosphorylating a serine hydroxyl group. wikipedia.org This binding prevents AChE from hydrolyzing acetylcholine. The process can become irreversible through a secondary reaction known as "aging." wikipedia.org The resulting accumulation of acetylcholine leads to continuous and excessive stimulation of cholinergic receptors on the postsynaptic neuron, disrupting normal nerve function. youtube.com Studies on this mechanism involve incubating purified AChE or tissue homogenates with the compound and measuring the change in enzyme activity, often through spectrophotometric assays. nih.gov
Oxidative Stress Mechanisms : Exposure to xenobiotics can also induce oxidative stress. Mechanistic studies at the molecular level investigate the activity of various antioxidant enzymes as a response to exposure. mdpi.com Methodologies involve measuring the activity of enzymes such as:
Superoxide (B77818) Dismutase (SOD) : Catalyzes the dismutation of the superoxide radical.
Catalase (CAT) : Catalyzes the decomposition of hydrogen peroxide.
Carboxylesterases (CarE) : Involved in the detoxification of the pesticide itself.
Changes in the activity levels of these enzymes in non-target organisms provide a molecular-level view of the sublethal stress response mechanisms. mdpi.com
Table 2: Molecular Mechanisms of Sublethal Effects
| Molecular Target | Mechanism of Interaction | Methodological Approach for Study |
| Acetylcholinesterase (AChE) | Phosphorylation of the serine residue in the enzyme's active site, leading to inhibition. wikipedia.org | In vitro enzyme assays using purified AChE or tissue homogenates; spectrophotometric measurement of activity (e.g., Ellman's method). nih.gov |
| Antioxidant Enzymes (e.g., SOD, CAT) | Induction or inhibition of enzyme activity in response to oxidative stress caused by the compound. mdpi.com | Enzyme activity assays on tissue samples from exposed organisms; measurement of byproducts of oxidative damage. |
| Detoxifying Enzymes (e.g., CarE) | Interaction with enzymes responsible for metabolizing and detoxifying the foreign compound. mdpi.com | Measurement of specific enzyme activity in tissues like the liver or fat body of non-target organisms. |
Advancement of Biomonitoring Techniques for Environmental Exposure Assessment (Non-Human)
Biomonitoring for environmental exposure in non-human populations involves analyzing environmental media and biological tissues to assess the extent of contamination. nih.gov Advancements focus on increasing sensitivity, specificity, and efficiency.
Analytical Chemistry Techniques : The cornerstone of modern biomonitoring is chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) : A robust and widely used method for analyzing volatile and semi-volatile compounds like chlorfenvinphos. It requires sample extraction from the matrix (water, soil, tissue) and sometimes derivatization. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Increasingly used for its ability to analyze a wider range of compounds with high sensitivity and specificity, often with less sample cleanup required than GC-MS. mdpi.com
Role of Chlorfenvinphos-D10 : In these advanced techniques, Chlorfenvinphos-D10 is essential. As an isotopically labeled internal standard, it is chemically identical to the target analyte but has a different mass. Its use in the isotope dilution method allows for precise correction of matrix effects and variations in instrument response, leading to highly accurate and reliable quantification, even at trace levels in complex environmental samples. nih.gov
Biomarkers of Exposure and Effect : Biomonitoring also utilizes biomarkers.
Biomarkers of Exposure : These involve measuring the parent compound or its specific metabolites (e.g., diethyl phosphate) in biological samples (e.g., blood plasma, tissues) of wildlife. nih.govresearchgate.net
Biomarkers of Effect : This technique measures a biological response to the chemical. For chlorfenvinphos, the most relevant biomarker of effect is the inhibition of AChE activity in organisms collected from the field. wikipedia.org Measuring AChE activity in the brain or blood of fish or birds can serve as an integrated measure of exposure to all AChE-inhibiting compounds in their environment.
Table 3: Biomonitoring Techniques for Environmental Assessment
| Technique | Matrix | Target | Purpose |
| GC-MS with Isotope Dilution | Water, Sediment, Soil, Biota | Chlorfenvinphos | Accurate quantification of environmental contamination levels. nih.gov |
| LC-MS/MS with Isotope Dilution | Water, Biota | Chlorfenvinphos & Metabolites | High-sensitivity quantification of parent compound and breakdown products. mdpi.com |
| AChE Inhibition Assay | Brain Tissue, Blood Plasma (from wildlife) | Acetylcholinesterase Activity | Integrated assessment of exposure to neurotoxic, anti-cholinesterase compounds. wikipedia.org |
| Passive Samplers | Water | Bioavailable Fraction of Chlorfenvinphos | Time-integrated measurement of the concentration of the compound that is available for uptake by organisms. nih.gov |
Research on Remediation and Decontamination Strategies
Development of Bioremediation Technologies for Chlorfenvinphos-Contaminated Systems
Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. researchgate.netnih.gov This approach is considered cost-effective and environmentally friendly for managing pesticide-contaminated sites. researchgate.netmdpi.com Bioremediation can be implemented in situ, where the contaminated site is treated directly, or ex situ, where the contaminated material is excavated and treated elsewhere. mdpi.comcluin.org The primary in-situ techniques include biostimulation (stimulating indigenous microorganisms) and bioaugmentation (introducing specific microorganisms). mdpi.comijrti.org Ex-situ methods often involve the use of bioreactors, landfarming, or composting. mdpi.comcluin.org
Microbial degradation is a key process in the natural attenuation of chlorfenvinphos (B103538) in soil. nih.gov The effectiveness of bioremediation is influenced by several factors, including the type and concentration of the pesticide, soil characteristics, and the presence of suitable microbial populations. mdpi.comsciensage.info
The rate of chlorfenvinphos degradation in soil can be significantly enhanced by the presence of adapted microbial populations. nih.gov Studies have shown that repeated applications of chlorfenvinphos can lead to an accelerated breakdown of the pesticide, suggesting that soil microorganisms can adapt to utilize it as a source of carbon or nutrients. nih.goviastate.edu This phenomenon, known as enhanced or accelerated degradation, is a key principle behind the development of bioremediation strategies. sciensage.info
Research has demonstrated that the enhanced degradation of chlorfenvinphos is often specific, meaning that microbial populations adapted to chlorfenvinphos may not effectively degrade other organophosphorus insecticides. iastate.edu This specificity highlights the importance of identifying and utilizing the correct microbial strains for effective bioremediation.
Key Findings from Microbial Degradation Studies:
| Factor | Observation | Reference |
| History of Use | Soils with a history of chlorfenvinphos application show enhanced microbial degradation rates. | nih.gov |
| Specificity | Enhanced degradation is specific to chlorfenvinphos; it does not necessarily accelerate the breakdown of other organophosphorus pesticides. | iastate.edu |
| Microbial Consortia | Mixed microbial communities can achieve higher degradation efficiency than individual strains due to metabolic cooperation. | nih.govmdpi.com |
| Soil Type | Degradation is faster in sandy soils compared to those with high organic matter content, likely due to differences in adsorption. | nih.gov |
Enzymes, the biocatalysts within microorganisms, are directly responsible for the breakdown of pesticides. nih.gov The use of isolated enzymes for decontamination offers several advantages, including high specificity, rapid action, and the ability to function under a range of conditions. frontiersin.org These enzymatic processes are considered environmentally friendly as they are non-corrosive and the enzymes themselves are biodegradable. frontiersin.org
The primary mechanism of enzymatic degradation of organophosphates like chlorfenvinphos involves hydrolysis, which breaks the phosphoester bonds of the pesticide molecule. frontiersin.org A key class of enzymes involved in this process is phosphotriesterases (PTEs). mdpi.com One of the most studied PTEs was isolated from Brevundimonas diminuta. mdpi.com These enzymes can effectively hydrolyze a variety of organophosphate pesticides. frontiersin.org
Research is actively focused on enzyme engineering to improve the catalytic efficiency, stability, and substrate range of these detoxifying enzymes. nih.govfrontiersin.org This includes modifying existing enzymes and discovering new ones from various sources, including extremophilic bacteria that thrive in harsh environments. mdpi.com
Advanced Oxidation Processes (AOPs) for Chlorfenvinphos Abatement
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). gnest.orgnih.gov These radicals are powerful oxidizing agents that can break down complex organic molecules like chlorfenvinphos into simpler, less toxic compounds, and ideally, complete mineralization to carbon dioxide and water. nih.govresearchgate.net AOPs are particularly effective for treating low concentrations of persistent pollutants that are resistant to conventional biological treatments. gnest.orgnih.gov
Ozonation involves the application of ozone (O₃) to contaminated water. Ozone can directly react with chlorfenvinphos or decompose to form hydroxyl radicals, which then attack the pesticide molecule. nih.govjeeng.net The effectiveness of ozonation is influenced by factors such as ozone dose, pH, and the presence of other substances in the water. nih.govjeeng.net Increasing the ozone dose generally leads to a higher degradation rate. jeeng.net
Photo-ozonation combines ozonation with ultraviolet (UV) radiation (O₃/UV). The UV light accelerates the decomposition of ozone, leading to a higher concentration of hydroxyl radicals and thus a more efficient degradation process. jeeng.netjeeng.net Studies have shown that the O₃/UV process can significantly enhance the removal of chlorfenvinphos from water compared to ozonation alone. jeeng.net
Degradation Rates for Chlorfenvinphos with Ozone:
| Parameter | Value | Reference |
| Rate constant with ozone (kO₃) | 3.7 ± 0.2 L mol⁻¹s⁻¹ | nih.gov |
| Rate constant with OH radicals (kOH) | (3.2 ± 0.2) x 10⁹ L mol⁻¹s⁻¹ | nih.gov |
Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source, typically UV radiation. researchgate.netjeeng.net When the catalyst is illuminated, it generates electron-hole pairs, which then react with water and oxygen to produce highly reactive species, including hydroxyl radicals, that degrade the pollutant. jeeng.net
The photo-Fenton process is another effective photocatalytic method that uses a combination of hydrogen peroxide (H₂O₂), iron ions (Fe²⁺), and UV light. nih.govnih.gov This process generates hydroxyl radicals at a high rate and has been shown to achieve strong mineralization of chlorfenvinphos, breaking it down into organic acids and inorganic ions like chloride and phosphate (B84403). nih.gov Research has demonstrated that the photo-Fenton process can completely decompose chlorfenvinphos and its primary degradation products. nih.gov
Recent research also explores the use of novel photocatalysts, such as carbon quantum dot-modified nanomaterials, to enhance the degradation of chlorinated pollutants under visible light, offering a potentially more energy-efficient approach. mdpi.com
Comparison of AOPs for Chlorfenvinphos Removal:
| AOP Method | Key Features | Reference |
| Ozonation (O₃) | Direct reaction with O₃ and generation of •OH radicals. Efficiency depends on dose and water chemistry. | nih.govjeeng.net |
| Photo-Ozonation (O₃/UV) | UV light enhances •OH radical production from O₃, leading to faster degradation. | jeeng.netjeeng.net |
| Photocatalysis (TiO₂/UV) | UV-activated TiO₂ generates reactive oxygen species for degradation. | jeeng.netjeeng.net |
| Photo-Fenton (UV/Fe²⁺/H₂O₂) | Rapid generation of •OH radicals leading to high mineralization rates. | nih.govnih.gov |
Adsorption and Filtration Methodologies for Environmental Decontamination
Adsorption is a physical process where molecules of a substance, such as chlorfenvinphos, adhere to the surface of a solid material (adsorbent). This method is widely used for removing pollutants from water. The effectiveness of adsorption depends on the properties of the adsorbent, such as surface area and pore structure, as well as the characteristics of the pollutant and the environmental conditions (e.g., pH, temperature).
In the context of chlorfenvinphos, adsorption to soil organic matter is a significant process that affects its mobility and bioavailability. nih.gov Chlorfenvinphos tends to adsorb more strongly to soils with higher organic content, which can slow down its degradation but also reduce its potential to leach into groundwater. nih.gov
For decontamination purposes, various adsorbent materials can be employed in filtration systems to remove chlorfenvinphos from water. While specific studies focusing solely on adsorption and filtration for chlorfenvinphos decontamination are not as prevalent in the provided search results as those on degradation methods, the principles of using activated carbon and other sorbents for pesticide removal are well-established in water treatment. The chemical oxidation of chlorfenvinphos in ultrapure and natural waters has been studied using single degradation agents like ozone and UV radiation, as well as combined Advanced Oxidation Processes. nih.gov The process involves determining reaction rates with ozone and hydroxyl radicals, highlighting the chemical transformation rather than physical removal by adsorption. nih.gov
Regulatory Science and Policy Research Perspectives
Methodological Approaches for Environmental Monitoring and Data Interpretation
The environmental monitoring of pesticides like chlorfenvinphos (B103538), an organophosphorus insecticide, is crucial for assessing potential risks to ecosystems and human health. nih.govherts.ac.uk Methodological approaches for monitoring and data interpretation involve a combination of sophisticated analytical techniques and careful consideration of the compound's environmental fate. While Chlorfenvinphos-D10 (Z/E ~ 1/2) (E Major) itself is a deuterated internal standard used for analytical quantification and not typically monitored in the environment, the methodologies for its parent compound, chlorfenvinphos, are well-established. lgcstandards.comscbt.com
Analytical Methods:
The detection and quantification of chlorfenvinphos in environmental matrices such as soil and water primarily rely on chromatographic techniques. nih.gov
Gas Chromatography (GC): This is the most common method for chlorfenvinphos analysis. It is often coupled with specific detectors to enhance sensitivity and selectivity. nih.gov
Nitrogen-Phosphorus Detection (NPD): Highly sensitive to phosphorus-containing compounds like chlorfenvinphos. nih.gov
Flame Photometric Detection (FPD): Also specific for phosphorus and widely used. nih.gov
Mass Spectrometry (MS): Provides definitive identification and confirmation of the compound's presence. nih.gov
High-Performance Liquid Chromatography (HPLC): This method, often with ultraviolet (UV) detection, offers an alternative to GC. nih.gov
Thin Layer Chromatography (TLC): Can be used for confirmation of chlorfenvinphos in sample extracts. nih.gov
Sample preparation is a critical step and typically involves solvent extraction to isolate the pesticide from the environmental matrix, followed by a clean-up procedure to remove interfering substances. nih.gov
Environmental Fate and Degradation Products:
Understanding the environmental fate of chlorfenvinphos is essential for interpreting monitoring data. Biodegradation is the primary process for its loss from soil. nih.gov The persistence of chlorfenvinphos in soil can be influenced by factors such as the presence of organic fertilizers, which can increase its half-life. nih.gov In water, hydrolysis and adsorption to organic matter are significant degradation pathways. nih.gov
Monitoring programs should also consider the analysis of chlorfenvinphos degradation products, such as:
2,4-dichloroacetophenone
1-(2,4-dichlorophenyl)-1-ethan-1-ol
2,4-dichlorophenacyl chloride
Desethyl chlorfenvinphos
These breakdown products can also have toxicological significance and their presence provides a more complete picture of the environmental contamination. nih.govepa.gov
Data Interpretation:
Interpreting environmental monitoring data for chlorfenvinphos involves comparing measured concentrations to established environmental quality standards or toxicological reference values. While specific data for Chlorfenvinphos-D10 is not available as it's an analytical standard, the following table presents hypothetical monitoring data for chlorfenvinphos in different environmental compartments to illustrate how such data is typically presented.
| Sample ID | Matrix | Location | Chlorfenvinphos Concentration (µg/L or µg/kg) | Analytical Method | Date of Analysis |
| SW-001 | Surface Water | River Sele Estuary | 0.05 | GC-MS | 2023-10-15 |
| SD-001 | Sediment | River Sele Estuary | 1.2 | GC-MS | 2023-10-15 |
| SO-001 | Agricultural Soil | Southern Ontario | 0.15 | GC-NPD | 2023-09-20 |
| GW-001 | Groundwater | Agricultural Area | Not Detected (<0.01) | HPLC-UV | 2023-11-05 |
Research on International Harmonization of Pesticide Assessment Frameworks
The global trade of agricultural products necessitates the international harmonization of pesticide assessment frameworks to ensure food safety and facilitate trade. nih.govresearchgate.net Organizations like the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) through the Codex Alimentarius Commission, as well as the Organisation for Economic Co-operation and Development (OECD), play a pivotal role in this process. nih.govresearchgate.netacs.org
The primary goal is to establish consistent approaches for:
Safety Assessment of Pesticide Residues: This involves developing harmonized principles and methods for evaluating the toxicological risks of pesticide residues in food and feed. nih.gov
Setting Maximum Residue Limits (MRLs): MRLs are the maximum concentration of a pesticide residue that is legally permitted in or on food or animal feed. Harmonized MRLs are crucial for preventing trade disputes. nih.govresearchgate.net
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) is a key scientific body that provides independent scientific advice to the Codex Committee on Pesticide Residues (CCPR) and to national governments. researchgate.net The JMPR reviews toxicological and residue data to propose MRLs. researchgate.net
The OECD's program on pesticides contributes significantly to harmonization by developing and promoting internationally accepted test guidelines for the safety assessment of chemicals, including pesticides. researchgate.net These guidelines cover a wide range of endpoints, from physical-chemical properties to human health and environmental toxicity.
For organophosphorus compounds like chlorfenvinphos, international assessment frameworks focus on their cholinesterase-inhibiting properties as a key toxicological endpoint. cdc.govnih.gov The harmonization efforts aim to ensure that the methodologies used to assess these effects and the resulting regulatory decisions are consistent across different jurisdictions.
Methodological Development for Socio-Economic Impact Assessment of Pesticide Research
Assessing the socio-economic impacts of pesticide research and regulation is a complex but essential task for informed policymaking. standardsfacility.orgmdpi.com Methodological developments in this area aim to provide a comprehensive understanding of the costs and benefits associated with pesticide use and the adoption of alternative pest management strategies. cambridge.orghorizon-europe.gouv.fr
Several methodologies are employed for socio-economic impact assessment:
Cost-Benefit Analysis (CBA): This is a systematic process for calculating and comparing the benefits and costs of a project or policy. cambridge.org In the context of pesticides, benefits might include increased crop yields and farm profitability, while costs can encompass environmental damage, human health impacts, and the development of pesticide resistance. horizon-europe.gouv.fr
Cost-Effectiveness Analysis (CEA): CEA compares the relative costs and outcomes (effects) of different courses of action. For instance, it could be used to evaluate the most cost-effective way to achieve a certain level of pest control with reduced reliance on chemical pesticides. cambridge.org
Multi-Criteria Analysis (MCA): MCA is a decision-making tool that can be used to evaluate different options against a range of criteria, which can be both quantitative and qualitative. This is particularly useful for incorporating social and environmental factors that are difficult to monetize. cambridge.org
Economic Surplus Models: These models are used to estimate the economic welfare impacts of a new technology or policy by analyzing changes in consumer and producer surplus. mdpi.comservice.gov.uk They can be used to assess the economic consequences of pesticide bans or the introduction of new pest management technologies. mdpi.com
Future Directions and Emerging Research Avenues
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
Future research will increasingly leverage "omics" technologies—genomics, proteomics, and metabolomics—to build a comprehensive picture of the biological impact of Chlorfenvinphos (B103538) exposure. While Chlorfenvinphos-D10's primary role is as an analytical standard for quantifying exposure, the data it helps generate are fundamental to these advanced toxicological studies.
Omics technologies allow for the high-throughput analysis of genes, proteins, and metabolites in a single sample, providing a systems-level view of toxicological effects. nih.gov For instance, studies on other organophosphates like chlorpyrifos (B1668852) and diazinon (B1670403) have successfully used genome-wide gene expression analysis to identify molecular initiating events (MIEs) and adverse outcome pathways (AOPs). nih.gov Future studies can apply these methodologies to organisms exposed to Chlorfenvinphos, using Chlorfenvinphos-D10 for precise dose verification. This approach can uncover subtle, previously uncharacterized mechanisms of action beyond acetylcholinesterase inhibition, which is the classical mode of action for organophosphates. nih.gov
Metabolomics, in particular, stands out as a powerful tool. By analyzing the full spectrum of metabolites in urine or blood following exposure, researchers can identify novel biomarkers of effect, complementing the exposure data provided by measuring dialkylphosphate (DAP) metabolites. tandfonline.com This integration offers a more holistic understanding, linking external exposure (quantified using Chlorfenvinphos-D10) to internal dose and biological response.
Table 1: Application of Omics Technologies in Pesticide Research
| Omics Technology | Application in Chlorfenvinphos Research | Potential Insights |
|---|---|---|
| Genomics | Analysis of gene expression changes in exposed organisms (e.g., fish, invertebrates, cell cultures). | Identification of MIEs, understanding of stress response pathways, and discovery of susceptibility genes. |
| Proteomics | Quantification of protein expression and post-translational modifications. | Elucidation of disrupted cellular functions, verification of AOPs, and identification of protein-based biomarkers. |
| Metabolomics | Profiling of endogenous metabolites in biological fluids (urine, plasma) and tissues. | Discovery of novel biomarkers of exposure and effect, understanding of metabolic disruption, and detailed toxicokinetic analysis. tandfonline.com |
Application of Artificial Intelligence and Machine Learning in Environmental Fate and Transformation Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the prediction of a pesticide's environmental journey. nih.gov For Chlorfenvinphos, AI models can be developed to forecast its persistence, degradation pathways, and partitioning between soil, water, and air. researchgate.net These models can learn from vast datasets encompassing molecular structure, physicochemical properties, and experimental data on other pesticides. sciencedaily.com
A key area for AI application is in predicting the differential fate of the Z and E isomers of Chlorfenvinphos. The distinct spatial arrangement of atoms in these isomers can lead to different rates of degradation and binding to soil particles. researchgate.net ML models could be trained using experimental data—accurately quantified with Chlorfenvinphos-D10—to predict how the Z/E ratio changes over time under various environmental conditions (e.g., pH, temperature, microbial activity).
Furthermore, AI can enhance the interpretation of complex monitoring data. echemi.com By linking pesticide concentrations in the environment with land use, weather patterns, and application data, ML algorithms can identify hotspots of contamination and predict future trends, offering a powerful tool for environmental management and risk assessment.
Development of Novel Biosensors and Analytical Probes for Chlorfenvinphos Detection
While traditional chromatographic methods coupled with mass spectrometry are highly accurate, they can be time-consuming and expensive for field monitoring. mdpi.com A major avenue of future research is the development of rapid, sensitive, and portable biosensors for the on-site detection of Chlorfenvinphos.
Current research in organophosphate detection focuses on several promising biosensor platforms:
Enzyme-Based Biosensors: These typically rely on the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.com The degree of inhibition correlates with the concentration of the organophosphate pesticide. frontiersin.org Future work could focus on improving the stability and selectivity of these sensors, potentially by engineering enzymes that are more specifically inhibited by Chlorfenvinphos compared to other organophosphates.
Nanomaterial-Based Biosensors: The integration of nanomaterials like gold nanoparticles, carbon nanotubes, and graphene oxide can significantly amplify the sensor's signal, leading to lower detection limits. nih.gov For example, fluorescent biosensors using carbon quantum dots conjugated with AChE have shown high sensitivity for detecting pesticides like chlorpyrifos. frontiersin.org
Optical and Electrochemical Probes: Optical biosensors can measure changes in absorbance or fluorescence, while electrochemical biosensors detect changes in electrical signals upon interaction with the pesticide. nih.gov These platforms offer the potential for miniaturization and integration into portable devices for real-time water quality monitoring.
Table 2: Comparison of Emerging Biosensor Technologies for Organophosphate Detection
| Biosensor Type | Principle of Detection | Advantages | Key Research Goal for Chlorfenvinphos |
|---|---|---|---|
| Enzyme Inhibition | Measures the reduction in activity of an enzyme like Acetylcholinesterase (AChE). mdpi.com | High sensitivity to a broad class of neurotoxic pesticides. | Enhancing selectivity to differentiate Chlorfenvinphos from other AChE inhibitors. |
| Fluorescent | Quenching or recovery of a fluorescent signal upon pesticide binding. frontiersin.org | Very low limits of detection (ppb levels), high sensitivity. | Developing probes that show a unique spectral response to Chlorfenvinphos. |
| Electrochemical | Detects changes in current, potential, or impedance at an electrode surface. mdpi.com | Portability, low cost, rapid response. | Creating stable and regenerable electrode surfaces for continuous monitoring. |
| Aptasensors | Uses short, single-stranded DNA or RNA (aptamers) that bind specifically to the target molecule. | High specificity and binding affinity, potential to distinguish between isomers. | Isolating aptamers that can differentiate between the Z and E isomers of Chlorfenvinphos. |
Advanced Theoretical and Computational Chemistry Approaches for Reactivity and Isomeric Behavior
The existence of Chlorfenvinphos as a mixture of Z and E isomers necessitates a deeper understanding of their individual properties. Advanced theoretical and computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for this purpose. mdpi.com
Future computational studies can focus on:
Isomeric Stability and Interconversion: Calculating the precise energy difference between the Z and E isomers and the energy barrier for their interconversion. This can explain the observed environmental ratio and its potential to change under photochemical or thermal stress. nih.gov
Reactivity and Degradation Pathways: Modeling the reaction pathways for hydrolysis and photodegradation for each isomer separately. This can predict whether one isomer degrades faster than the other, which has significant implications for risk assessment. Research on other organophosphorus compounds has shown that such calculations can accurately reproduce experimental findings. mdpi.com
Interaction with Biological Targets: Simulating the docking of both the Z and E isomers into the active site of acetylcholinesterase. This can reveal differences in binding affinity and inhibitory potency, providing a molecular-level explanation for any observed differences in toxicity between the isomers.
The use of Chlorfenvinphos-D10 in experimental studies provides crucial data to validate and refine these computational models, creating a synergistic loop between theoretical prediction and empirical measurement.
Interdisciplinary Research Collaborations for Holistic Environmental Chemical Assessment
Addressing the complex challenges posed by pesticides like Chlorfenvinphos requires breaking down traditional research silos. Future progress depends on fostering robust interdisciplinary collaborations. nih.gov A holistic assessment framework would involve:
Analytical Chemists: To develop and validate sensitive methods for detecting Chlorfenvinphos and its metabolites in diverse matrices, using standards like Chlorfenvinphos-D10. nih.gov
Environmental Scientists: To conduct field studies that track the movement and transformation of the pesticide in ecosystems, providing real-world data on exposure levels. nih.gov
Toxicologists and Public Health Experts: To assess the health risks associated with exposure levels found in the environment and human populations, often through epidemiological studies and AOP frameworks. nih.govberkeley.edu
Computational Scientists and Modelers: To integrate data from all disciplines into predictive models for risk assessment and to guide future research priorities. sciencedaily.com
Such collaborative efforts, which connect environmental monitoring, human exposure assessment, and mechanistic toxicology, are essential for developing effective strategies to manage the risks associated with Chlorfenvinphos and other environmental chemicals. nih.goveuropa.eu
Q & A
Basic Research Questions
Q. How should researchers prepare certified reference material (CRM) solutions of Chlorfenvinvinphos-D10 for analytical calibration?
- Methodology : Use gravimetrically prepared solutions with purity-verified starting materials. For example, dissolve Chlorfenvinphos-D10 (94.5% purity) in a solvent like cyclohexane or acetone, ensuring precise weighing (e.g., 0.0196 g to achieve 5684.3 mg/kg concentration) and homogenization . Validate the solution’s stability under storage conditions (e.g., 0–6°C) and verify its suitability for GC/MS, LC/MS, or other instrumental methods .
Q. What analytical techniques are recommended for identifying Chlorfenvinphos-D10 isomers (Z/E ratio ~ 1/2)?
- Methodology : Employ chromatographic separation (e.g., GC or LC) coupled with mass spectrometry. Optimize column selection (e.g., polar capillary columns) and temperature gradients to resolve Z/E isomers. Use deuterated internal standards (e.g., Chlorfenvinphos-d10) to minimize matrix interference and confirm isomer ratios via retention time and fragmentation patterns .
Q. How can researchers ensure the accuracy of Chlorfenvinphos-D10 quantification in environmental or biological samples?
- Methodology : Spike samples with Chlorfenvinphos-D10 as an internal standard to correct for recovery losses. Validate the method by assessing precision (RSD <20%), accuracy (±20% deviation), and limits of quantification (LLOQ ≥5× signal-to-noise ratio). Perform selectivity tests using ten independent blank matrices to confirm no endogenous interference .
Advanced Research Questions
Q. What experimental strategies address discrepancies in Z/E isomer quantification during method validation?
- Methodology :
Isomer-Specific Calibration : Prepare separate calibration curves for Z- and E-isomers using certified reference materials.
Cross-Validation : Compare results across multiple instruments (e.g., GC/ECD vs. LC-MS/MS) to identify systematic biases.
Statistical Analysis : Apply ANOVA or regression models to assess variability sources (e.g., column degradation, temperature fluctuations) .
Q. How can researchers mitigate matrix effects when analyzing Chlorfenvinphos-D10 in complex liver microsomal samples?
- Methodology :
- Sample Cleanup : Use solid-phase extraction (SPE) with C18 cartridges to remove lipids and proteins.
- Ion Suppression Testing : Compare analyte response in solvent vs. matrix-matched standards. Adjust mobile phase composition (e.g., ammonium formate buffer) to enhance ionization efficiency.
- Matrix-Matched Calibration : Prepare standards in blank matrix extracts to account for suppression/enhancement effects .
Q. What protocols ensure traceability and compliance when certifying Chlorfenvinphos-D10 reference materials?
- Methodology : Follow ISO 17034 and ISO/IEC 17025 guidelines. Document gravimetric preparation (e.g., 0.1697 mg/kg uncertainty), purity assessments (e.g., 94.5% via GC-FID), and homogeneity testing. Use CAM software for batch tracking and quality control. Include metadata such as CAS RN (1346606-54-9) and storage conditions (e.g., -20°C) in certification reports .
Q. How should researchers design experiments to investigate the environmental degradation pathways of Chlorfenvinphos-D10?
- Methodology :
- Hydrolysis Studies : Expose Chlorfenvinphos-D10 to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation products (e.g., dichlorophenols) via LC-HRMS.
- Photolysis Experiments : Use UV irradiation chambers to simulate sunlight exposure. Quantify Z/E isomer interconversion kinetics using time-resolved sampling .
Data Analysis and Reporting
Q. What statistical approaches resolve contradictions in Chlorfenvinphos-D10 recovery rates across laboratories?
- Methodology :
- Interlaboratory Studies : Conduct round-robin trials with harmonized SOPs (e.g., extraction solvents, instrument settings).
- Robust Regression : Apply Tukey’s or Huber’s methods to downweight outliers.
- Uncertainty Budgeting : Calculate combined uncertainty from contributions like weighing errors (±0.0001 g) and volumetric tolerances (±0.05 mL) .
Q. How should researchers report isomer-specific data (Z/E ratio) in compliance with journal guidelines?
- Methodology :
- Chromatographic Documentation : Provide raw chromatograms with annotated Z/E peaks, retention times, and resolution values (R >1.5).
- Metadata Inclusion : Specify column type (e.g., Agilent DB-5MS), mobile phase (e.g., helium at 1.2 mL/min), and detector settings (e.g., MS/MS transition m/z 369→127).
- Statistical Disclosure : Report mean Z/E ratios with confidence intervals (e.g., 1/2 ± 0.05) and sample size (n ≥3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
